molecular formula C18H20N2 B1677119 Mianserin CAS No. 24219-97-4

Mianserin

Cat. No.: B1677119
CAS No.: 24219-97-4
M. Wt: 264.4 g/mol
InChI Key: UEQUQVLFIPOEMF-UHFFFAOYSA-N
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Description

Mianserin is a tetracyclic piperazino-azepine compound synthesized in 1966, initially developed for its peripheral anti-serotonergic properties . Subsequent clinical observations revealed its sedative and mood-lifting effects, leading to its classification as a second-generation antidepressant with a distinct pharmacological profile compared to tricyclic antidepressants (TCAs) . This compound acts as an antagonist at presynaptic α₂-adrenoceptors, enhancing noradrenaline release, and exhibits antagonism at serotonin 5-HT₂A, 5-HT₂C, and 5-HT₃ receptors . It lacks significant anticholinergic effects and cardiotoxicity, which are common limitations of TCAs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of mianserin hydrochloride involves several steps. Starting with benzaldehyde and neovaricaine, these compounds are chemically combined to form an intermediate. This intermediate reacts with styrene oxide, followed by further reactions with thionyl, o-amino benzyl alcohol, and boletic acid. The final steps involve reactions with ethyl chlorocarbonate, formaldehyde, and formic acid, leading to the formation of this compound hydrochloride .

Industrial Production Methods: The industrial production of this compound hydrochloride optimizes reaction conditions to enhance yield and reduce production costs. This process involves the use of concentrated sulfuric acid, sodium carbonate, and hydrochloric acid-ethyl acetate for acidulation .

Chemical Reactions Analysis

Types of Reactions: Mianserin undergoes various chemical reactions, including oxidation, reduction, and substitution. The metabolism of this compound involves the formation of three major oxidation products: 8-hydroxy-mianserin, desmethylthis compound, and this compound 2-oxide .

Common Reagents and Conditions:

    Oxidation: Involves cytochrome P-450 enzymes.

    Reduction: Typically involves reducing agents like sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include 8-hydroxy-mianserin, desmethylthis compound, and this compound 2-oxide .

Scientific Research Applications

Mianserin is a tetracyclic antidepressant that has a variety of applications due to its unique pharmacological and clinical profile . It was initially synthesized in 1966 for its anti-5-hydroxytryptamine properties . While animal screenings didn't initially suggest antidepressant activity, clinical observations revealed sedative and mood-lifting effects .

Clinical Applications of this compound

This compound is recognized as an effective antidepressant, differing chemically, pharmacologically, and clinically from tricyclic antidepressants . It is also used to treat anxiety states . A quantitative electroencephalogram (EEG) study revealed that this compound's EEG effects are similar to those of amitriptyline . this compound is used to treat depressed elderly patients, especially those with cardiovascular disease, because it lacks anticholinergic and cardiotoxic properties .

This compound's Effects on Monoamine Metabolism

This compound has unusual effects on monoamine metabolism . It is reported to inhibit noradrenaline uptake and also functions as an antagonist/inverse agonist of a range of aminergic GPCRs, including 5-HT, α-adrenergic, and histamine H1 receptors .

This compound and Immunomodulatory Activity

Structural modifications of this compound suggest that its anti-inflammatory mechanism may be independent of 5-HT receptor activity . this compound inhibits endosomal TLR induced cytokine production . A modified derivative of this compound, MN-1, retained selectivity for endosomal TLRs and the ability to inhibit spontaneous release of TNF and IL-1 from primary human RA synovial membrane cultures .

This compound and Seizures

Mechanism of Action

Mianserin exerts its effects by blocking alpha-adrenergic, histamine H1, and certain serotonin receptors. It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine. The drug’s therapeutic action is primarily due to its antagonistic effects on 5-HT2 and alpha2 presynaptic and somatodendritic auto- and hetero-receptors .

Comparison with Similar Compounds

Tricyclic Antidepressants (TCAs: Amitriptyline, Imipramine)

  • Efficacy: Double-blind trials demonstrate comparable antidepressant efficacy between mianserin and TCAs (e.g., amitriptyline, imipramine) .
  • Side Effects: this compound causes fewer anticholinergic side effects (e.g., dry mouth, constipation) and less sedation than TCAs .

Table 1: this compound vs. TCAs

Parameter This compound TCAs (e.g., Amitriptyline)
Receptor Targets α₂, 5-HT₂A/₂C/₃ antagonists NET/SERT inhibition, muscarinic antagonism
Cardiotoxicity Risk Low High
Anticholinergic Effects Rare Frequent
Overdose Mortality None reported High
Daily Dosage Range 20–60 mg 75–300 mg
Primary Evidence

Other Tetracyclic Antidepressants: Mirtazapine

Mirtazapine, a structural analog of this compound, shares its tetracyclic backbone but differs in key chemical substitutions (e.g., N atom replacing a CH group in this compound), leading to distinct pharmacological properties :

  • Receptor Affinity: Mirtazapine has lower α₁-adrenoceptor affinity and negligible noradrenaline reuptake inhibition compared to this compound .
  • Metabolism: this compound is metabolized to active compounds like desmethylthis compound (IC₅₀ = 60 nM for noradrenaline uptake inhibition), whereas mirtazapine’s metabolites are less pharmacologically active .
  • Clinical Effects : Mirtazapine causes more weight gain and sedation due to stronger histamine H₁ receptor blockade, whereas this compound has a milder side-effect profile .

Metabolites and Structural Analogs

  • Desmethylthis compound: This metabolite inhibits noradrenaline uptake (IC₅₀ = 60 nM) and contributes to this compound’s therapeutic effects . It lacks sedative effects at doses ≤32 mg/kg in rodents .
  • 8-Hydroxythis compound : Weakly inhibits serotonin uptake (IC₅₀ = 9 μM) and shows minimal sedative or antidepressant activity in behavioral screens .
  • 6-Azathis compound (ORG 3770): A this compound analog with stronger antihistamine activity but non-specific behavioral effects (e.g., sedation at high doses) .

Table 2: Pharmacological Properties of this compound Metabolites

Compound Noradrenaline Uptake Inhibition (IC₅₀) Serotonin Uptake Inhibition (IC₅₀) Sedative Effects
This compound 30 nM >10 μM Moderate
Desmethylthis compound 60 nM 6 μM None
8-Hydroxythis compound >10 μM 9 μM None
6-Azathis compound >10 μM >10 μM High
Primary Evidence

Atypical Antidepressants: Trazodone and Agomelatine

  • Trazodone: Unlike this compound, trazodone primarily inhibits serotonin reuptake and acts as a 5-HT₂A antagonist. This compound’s α₂ blockade provides superior noradrenergic modulation, which may benefit patients with fatigue or psychomotor retardation .
  • Agomelatine : This melatonin receptor agonist lacks this compound’s histaminergic effects, reducing sedation risk. However, this compound’s broader receptor profile (e.g., 5-HT₃ antagonism) may better address comorbid anxiety .

Key Research Findings

  • Neurochemical Effects: this compound increases cortical dopamine and noradrenaline release, a mechanism absent in TCAs .
  • Anti-inflammatory Potential: Structural derivatives of this compound inhibit Toll-like receptor (TLR) signaling independently of serotonin receptors, suggesting novel therapeutic applications .

Biological Activity

Mianserin is a tetracyclic antidepressant primarily used for the treatment of major depressive disorder. Its pharmacological profile is characterized by its antagonistic effects on various neurotransmitter receptors, particularly in the context of serotonin and norepinephrine modulation. This article provides a comprehensive overview of the biological activity of this compound, including its receptor interactions, pharmacokinetics, and clinical implications.

This compound's therapeutic effects are attributed to its multifaceted interaction with several neurotransmitter systems:

  • Serotonin Receptors : this compound acts as an antagonist at multiple serotonin receptor subtypes, including 5-HT2 and 5-HT3 receptors. This activity is crucial for its antidepressant effects, as it helps modulate serotonergic transmission in the brain .
  • Norepinephrine Reuptake : It weakly inhibits norepinephrine reuptake while simultaneously stimulating norepinephrine release, contributing to its antidepressant properties .
  • Histamine Receptors : this compound exhibits strong antagonistic activity at histamine H1 receptors, which accounts for its sedative effects .
  • Alpha-Adrenergic Receptors : The drug also blocks alpha-adrenergic receptors, further influencing its overall pharmacological profile .

Pharmacokinetics

This compound demonstrates a bioavailability of approximately 20-30%, with a high plasma protein binding rate of about 95%. Its metabolism occurs predominantly in the liver via CYP2D6 enzymes through processes such as N-oxidation and N-demethylation. The elimination half-life ranges from 21 to 61 hours, with excretion occurring mainly through feces (14-28%) and urine (4-7%) .

Receptor Binding Affinity

The following table summarizes the binding affinity of this compound to various receptors, expressed as Ki values (nM):

Receptor Type Ki Value (nM) Notes
5-HT2A0.8Antagonist
H10.30 - 1.7Antagonist
Alpha-11.5Antagonist
Alpha-2A27Antagonist
D22100 - 2700Antagonist
D32840Antagonist

Note: Lower Ki values indicate stronger binding affinity to the receptor .

Efficacy in Depression

Several studies have demonstrated the efficacy of this compound in treating major depressive disorder. A meta-analysis indicated that patients receiving this compound showed significant improvement in depressive symptoms compared to placebo groups. The onset of action typically occurs within one to three weeks post-initiation of therapy .

Case Study Insights

A case study involving patients with treatment-resistant depression highlighted the effectiveness of this compound when combined with selective serotonin reuptake inhibitors (SSRIs). Patients reported improved mood and reduced anxiety symptoms after adjunctive treatment with this compound .

Side Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as sedation, drowsiness, and hematological issues like agranulocytosis. Monitoring for these side effects is essential during treatment . Its low anticholinergic activity makes it preferable over tricyclic antidepressants for certain patient populations .

Q & A

Basic Research Questions

Q. What experimental designs are critical for studying Mianserin’s interaction with ethanol in animal models?

  • Methodological Answer : Use controlled dosing protocols (e.g., this compound administered 10 minutes post-ethanol injection) and measure blood ethanol concentrations (BECs) via enzymatic oxidation assays (e.g., AM1 Alcohol Analyzer). Ensure standardized sacrifice timepoints (e.g., 5–15 minutes post-ethanol) to align with locomotor activity tests. Control for sex differences by collapsing data across sexes if no significant interactions are observed .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens in preclinical studies?

  • Methodological Answer : Consider its low bioavailability (20–30%) and CYP2D6-dependent metabolism. Use plasma protein binding assays (95% binding) and liver microsomal studies to evaluate drug-drug interactions. Monitor elimination half-life (21–61 hours) via LC-MS/MS in urine (4–7%) and feces (14–28%) .

Q. What distinguishes this compound’s mechanism of action from tricyclic antidepressants (TCAs)?

  • Methodological Answer : Conduct receptor binding assays to confirm its potent α2-adrenoreceptor antagonism and weak norepinephrine reuptake inhibition. Compare anticholinergic effects (negligible in this compound vs. high in TCAs) using in vitro acetylcholine receptor models. Validate serotonin receptor modulation via 5-HT2A/2C antagonism assays .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in schizophrenia adjunct therapy be resolved?

  • Methodological Answer : Perform meta-analyses of clinical trials (e.g., Cochrane criteria) with subgroup stratification by antipsychotic type and this compound dosage (e.g., 30–90 mg/day). Use mixed-effects models to account for heterogeneity in outcomes (e.g., positive vs. negative symptom response) .

Q. What methodologies optimize this compound delivery via β-cyclodextrin complexes?

  • Methodological Answer : Apply quantum chemical calculations (e.g., B3LYP/6-31G(d,p)) to model 1:1 and 2:1 stoichiometries. Validate binding constants (K) and enthalpy-driven complexation via isothermal titration calorimetry (ITC). Prioritize 2:1 adducts for enhanced solubility and bioavailability .

Q. How should researchers address rare adverse effects like blood dyscrasias in clinical trials?

  • Methodological Answer : Implement frequent hematological monitoring (e.g., weekly CBCs) during dose escalation. Use pharmacovigilance databases to correlate plasma metabolite levels (e.g., desmethylthis compound) with toxicity. Conduct hepatic function tests to exclude confounding factors (e.g., CYP2D6 polymorphisms) .

Q. What computational approaches predict this compound’s enantiomer-specific activity?

  • Methodological Answer : Perform molecular docking simulations to compare (S)-(+)- and (R)-(−)-enantiomer binding affinities at α2-adrenoreceptors. Validate predictions with in vivo assays (e.g., forced swim tests) to confirm 200–300x higher activity of the (S)-enantiomer .

Q. How can this compound be repurposed for parasitic infections like leishmaniasis?

  • Methodological Answer : Screen in vitro against Leishmania promastigotes/amastigotes using dose-response assays (IC50 determination). Combine with transcriptomic profiling to identify target pathways (e.g., serotonin-like receptors in parasites). Validate efficacy in murine models with pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s sedative vs. antidepressant effects?

  • Methodological Answer : Stratify analysis by dosage: low doses (10 mg/day) target histamine H1 receptors (sedation), while higher doses (≥30 mg/day) engage noradrenergic pathways. Use EEG studies to differentiate acute (sedative) vs. chronic (antidepressant) effects .

Q. How to reconcile discrepancies in this compound’s cardiovascular safety profile?

  • Methodological Answer : Conduct ECG studies in vulnerable populations (e.g., elderly patients with heart disease) to assess QT prolongation risk. Compare with TCAs using isolated cardiomyocyte assays to confirm lack of cardiotoxicity. Reanalyze historical data for publication bias .

Properties

IUPAC Name

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQUQVLFIPOEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21535-47-7 (mono-hydrochloride)
Record name Mianserin [INN:BAN]
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DSSTOX Substance ID

DTXSID6023317
Record name Mianserin
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Molecular Weight

264.4 g/mol
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Physical Description

Solid
Record name Mianserin
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Solubility

2.32e-01 g/L
Record name Mianserin
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CAS No.

24219-97-4
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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